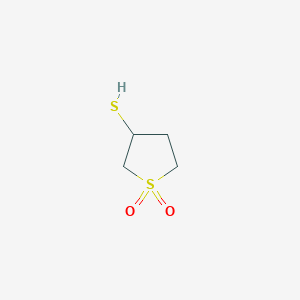

Tetrahydrothiophene-3-thiol 1,1-dioxide

Overview

Description

Tetrahydrothiophene-3-thiol 1,1-dioxide is a useful research compound. Its molecular formula is C4H8O2S2 and its molecular weight is 152.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,1-Dioxothiolane-3-thiol, also known as Tetrahydrothiophene-3-thiol 1,1-dioxide or 3-mercaptotetrahydrothiophene 1,1-dioxide, is an essential intermediate in organic synthesis . It plays a vital role in improving the performance and service life of lithium-ion batteries . .

Mode of Action

It’s known that a large amount of heat is released during the synthesis process of this compound, leading to its hydrolysis

Biochemical Pathways

Thiols in general are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection . They can reduce the number of free radicals by binding to the unshared electrons of free radicals formed as a result of oxidative stress .

Pharmacokinetics

It’s known that the compound’s synthesis process involves a large amount of heat, which leads to its hydrolysis

Action Environment

The action of 1,1-dioxothiolane-3-thiol may be influenced by various environmental factors. For instance, the compound’s synthesis process involves a large amount of heat, which leads to its hydrolysis . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature.

Biochemical Analysis

Biochemical Properties

Tetrahydrothiophene-3-thiol 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of disulfide bonds, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. This compound has also been observed to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to thiol groups in proteins, leading to the formation of mixed disulfides. This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve metabolic function. At high doses, it can induce toxicity, leading to oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in central metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For example, binding to glutathione can facilitate the transport of this compound to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, it may accumulate in the mitochondria, where it can modulate mitochondrial function and ROS production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Biological Activity

Tetrahydrothiophene-3-thiol 1,1-dioxide (THTD) is a sulfur-containing compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, pharmacokinetics, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 152.2 g/mol

- CAS Number : 52513-18-5

- Purity : Typically ≥95% .

THTD is primarily recognized for its role as a thiol compound, which allows it to participate in various biochemical reactions. Its mechanisms include:

- Interaction with Enzymes : THTD can form disulfide bonds with thiol groups in proteins, influencing enzyme activity. This interaction is significant for oxidoreductases, which are crucial in metabolic processes .

- Modulation of Reactive Oxygen Species (ROS) : By affecting ROS levels, THTD can alter cellular signaling pathways and gene expression, potentially leading to apoptosis in certain cell types .

- Influence on Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, resulting in various metabolites that may exhibit distinct biological activities .

Cellular Effects

THTD has been shown to impact cellular processes significantly:

- Antioxidant Activity : At low concentrations, THTD enhances cellular antioxidant defenses, while at high doses, it can induce oxidative stress and toxicity .

- Induction of Apoptosis : Certain studies indicate that THTD can trigger programmed cell death in specific cell lines, suggesting potential therapeutic applications .

Dosage Effects in Animal Models

Research indicates that the biological effects of THTD vary with dosage:

- Low Doses : Enhance antioxidant defenses and improve metabolic functions.

- High Doses : Induce toxicity and oxidative stress .

Pharmacokinetics

The pharmacokinetics of THTD reveal important insights into its distribution and metabolism:

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites.

- Transport Mechanisms : The compound interacts with specific transporters and binding proteins, influencing its localization within cells .

Case Study 1: Occupational Exposure

A review highlighted acute symptoms from exposure to similar thiol compounds (e.g., dimethyl sulfide), which included headaches and respiratory distress. While specific data on THTD exposure is limited, understanding the effects of related compounds provides context for potential health impacts .

Case Study 2: Animal Studies

In animal models, THTD has demonstrated varied effects based on dosage and exposure duration. For instance, studies show that chronic exposure can lead to significant changes in metabolic activity and gene expression over time .

Research Findings Summary Table

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Alters oxidoreductase activity through disulfide bond formation. |

| ROS Modulation | Influences gene expression via ROS levels. |

| Dosage Impact | Low doses enhance antioxidant defenses; high doses induce toxicity. |

| Metabolism | Metabolized by cytochrome P450 enzymes to form various metabolites. |

Scientific Research Applications

Chemistry

Tetrahydrothiophene-3-thiol 1,1-dioxide serves as a building block for synthesizing more complex sulfur-containing compounds. Its unique structure allows for various chemical reactions including:

- Oxidation : Can lead to the formation of sulfone derivatives.

- Reduction : Reduction reactions can convert the dioxide to corresponding sulfide or sulfoxide.

- Nucleophilic Substitution : This can produce esters or amides.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Derivatives show significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.

- Enzyme Inhibition : The compound inhibits thiol proteases like cathepsins and calcium-dependent neutral proteases (CANP), which are crucial in physiological processes such as protein degradation and immune response.

- Metabolic Effects : Some derivatives have been evaluated for their potential to act as PPARα agonists, beneficial in managing metabolic disorders like type 2 diabetes.

Pharmaceuticals

This compound is being explored for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Investigated for its role in reducing inflammation.

- Antimicrobial Agents : Development of new antibiotics based on its structure.

Material Science

The compound is utilized in the development of photoelectric materials and as a precursor in synthesizing specialty chemicals.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Tetrahydrothiophene derivative A | 8 | High |

| Standard Antibiotic B | 32 | Moderate |

Case Study 2: Enzyme Inhibition

Inhibitory effects on thiol proteases were investigated using this compound. The results indicated a dose-dependent inhibition pattern, suggesting its potential application in therapeutic settings targeting protease-related diseases.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Properties

IUPAC Name |

1,1-dioxothiolane-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZFACZLMPADJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397585 | |

| Record name | 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52513-18-5 | |

| Record name | 3-Sulfanyl-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.